N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide
Description
N-(2-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide is a benzamide derivative featuring a 3-methoxy-substituted aromatic ring, a 2-chlorobenzyl group, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The sulfone group (1,1-dioxide) in the tetrahydrothiophen ring enhances electronic stability and metabolic resistance compared to non-oxidized sulfur analogs .
Properties
Molecular Formula |
C19H20ClNO4S |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C19H20ClNO4S/c1-25-17-7-4-6-14(11-17)19(22)21(16-9-10-26(23,24)13-16)12-15-5-2-3-8-18(15)20/h2-8,11,16H,9-10,12-13H2,1H3 |
InChI Key |
DFHSCBXTPPZOFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Benzamide Analogs
The following compounds share the benzamide scaffold but differ in substituents and N-linked groups:
Substituent Effects on Physicochemical Properties
- Methoxy vs. Ethoxy (): The 3-methoxy group in the target compound offers moderate electron-donating effects, favoring π-π interactions with aromatic residues in targets.
- Chloro vs.
N-Linked Group Modifications
- 2-Chlorobenzyl vs. 4-Diethylaminobenzyl (): The 2-chlorobenzyl group in the target compound contributes to lipophilicity and π-stacking, whereas the 4-diethylaminobenzyl group in introduces basicity, improving solubility at physiological pH.
Pharmacological Implications
- Metabolic Stability: The sulfone group in the tetrahydrothiophen ring likely reduces oxidative metabolism compared to sulfide analogs (e.g., ’s thiocarbamoyl derivatives) .
- Target Selectivity: The 2-chlorobenzyl group may favor interactions with hydrophobic pockets in enzymes or receptors, while the 3-methoxy group could engage in hydrogen bonding, as seen in thiourea derivatives () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
